PF-03814735

Descripción general

Descripción

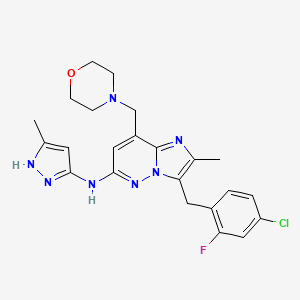

PF-03814735 es un inhibidor novedoso, potente, biodisponible por vía oral y reversible de las quinasas Aurora1 y Aurora2. Estas quinasas son reguladores clave de la mitosis, desempeñando funciones cruciales en la duplicación de los centrosomas, la formación del huso mitótico, la alineación de los cromosomas, la activación del punto de control mitótico y la citocinesis. Se ha informado de la sobreexpresión y amplificación de Aurora2 en varios tipos de tumores, incluidos el cáncer de mama, colon, páncreas, ovario y estómago .

Aplicaciones Científicas De Investigación

PF-03814735 tiene varias aplicaciones de investigación científica, entre ellas:

Terapia contra el cáncer: El compuesto se encuentra actualmente en ensayos clínicos de fase I para el tratamiento de tumores sólidos avanzados.

Identificación de biomarcadores: This compound se utiliza en estudios genómicos para identificar biomarcadores predictivos de la sensibilidad a los fármacos en varias líneas celulares cancerosas.

Regulación del ciclo celular: El compuesto se utiliza para estudiar el papel de las quinasas Aurora en la regulación del ciclo celular y la mitosis.

Mecanismo De Acción

PF-03814735 ejerce sus efectos inhibiendo la actividad de las quinasas Aurora1 y Aurora2. Estas quinasas son esenciales para la segregación cromosómica y la división celular adecuadas. Al inhibir su actividad, this compound bloquea la citocinesis, lo que da lugar a la formación de células multinucleadas poliploides y a la inhibición de la proliferación celular . El compuesto también reduce los niveles de fosfo-Aurora1, fosfo-histona H3 y fosfo-Aurora2 en las células .

Análisis Bioquímico

Biochemical Properties

PF-03814735 inhibits Aurora1 kinase with an IC50 value of 0.8 nM and Aurora2 kinase with an IC50 value of 5 nM . It also shows inhibition of other protein kinases, such as Flt1, FAK, TrkA, Met, and FGFR1 . The predominant biochemical effects in cellular assays are consistent with inhibition of Aurora kinases .

Cellular Effects

In intact cells, the inhibitory activity of this compound on the Aurora1 and Aurora2 kinases reduces levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2 . This compound produces a block in cytokinesis, resulting in inhibition of cell proliferation and the formation of polyploid multinucleated cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting Aurora1 and Aurora2 kinases, which play key roles in the regulation of mitosis . This results in reduced levels of phospho-Aurora1, phosphohistone H3, and phospho-Aurora2, and a block in cytokinesis .

Temporal Effects in Laboratory Settings

This compound exposure produces a transient increase in 4N cells followed by an accumulation of polyploid cells . In vivo studies have shown that once-daily oral administration of this compound to mice bearing human xenograft tumors produces a reduction in phosphohistone H3 in tumors at doses that are tolerable and that result in significant inhibition of tumor growth .

Dosage Effects in Animal Models

In a MYC-driven model NCI-H82, this compound was more effective when administered on a weekly dosing schedule at 80 mg/kg compared with a daily schedule at 15 mg/kg . Treatment resulted in significant inhibition of tumor growth at tolerable doses in multiple tumor xenograft models, including HCT-116, Colo-205, MDA-MB-231 and HL-60 .

Subcellular Localization

The Aurora kinases, which this compound inhibits, have distinct subcellular localizations, timing of activation, and biological functions during mitosis

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

PF-03814735 se sintetiza mediante una serie de reacciones químicas que implican la formación de un derivado de ácido acil-alfa amino. La ruta sintética suele implicar los siguientes pasos:

Formación de la estructura central: La estructura central de this compound se sintetiza haciendo reaccionar un derivado de ciclobutilamina con un compuesto de trifluorometil-pirimidina.

Reacción de acoplamiento: La estructura central se acopla entonces con un derivado de tetrahidronaftaleno-1,4-imin-9-il para formar el compuesto final.

Purificación: El producto final se purifica mediante cromatografía líquida de alta eficacia (HPLC) para alcanzar una pureza superior al 98%.

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la ruta sintética descrita anteriormente. El proceso se optimiza para garantizar un alto rendimiento y pureza, y el compuesto se produce en grandes cantidades utilizando reactores discontinuos o de flujo continuo. El producto final se somete a rigurosos controles de calidad, incluida la HPLC y la espectrometría de masas, para garantizar su pureza y potencia .

Análisis de las reacciones químicas

Tipos de reacciones

This compound experimenta varios tipos de reacciones químicas, entre ellas:

Inhibición de la fosforilación: This compound inhibe la fosforilación de las quinasas Aurora1 y Aurora2, así como la de la histona H3.

Formación de células poliploides: El compuesto bloquea la citocinesis, lo que lleva a la formación de células multinucleadas poliploides.

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en las reacciones que implican this compound incluyen:

Inhibidores de la quinasa Aurora: This compound se utiliza en combinación con otros inhibidores de la quinasa Aurora para aumentar su eficacia.

Condiciones de cultivo celular: El compuesto se prueba en varias líneas celulares tumorales en condiciones controladas de cultivo celular para evaluar su actividad inhibitoria.

Principales productos formados

Los principales productos formados a partir de las reacciones que implican this compound incluyen:

Fosfo-Aurora1 y fosfo-Aurora2: La inhibición de estas quinasas conduce a una reducción de sus formas fosforiladas.

Células multinucleadas poliploides: El bloqueo de la citocinesis da lugar a la formación de estas células.

Análisis De Reacciones Químicas

Types of Reactions

PF-03814735 undergoes several types of chemical reactions, including:

Inhibition of phosphorylation: This compound inhibits the phosphorylation of Aurora1 and Aurora2 kinases, as well as histone H3.

Formation of polyploid cells: The compound blocks cytokinesis, leading to the formation of polyploid multinucleated cells.

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Aurora kinase inhibitors: This compound is used in combination with other Aurora kinase inhibitors to enhance its efficacy.

Cell culture conditions: The compound is tested in various tumor cell lines under controlled cell culture conditions to assess its inhibitory activity.

Major Products Formed

The major products formed from the reactions involving this compound include:

Phospho-Aurora1 and phospho-Aurora2: The inhibition of these kinases leads to a reduction in their phosphorylated forms.

Polyploid multinucleated cells: The block in cytokinesis results in the formation of these cells.

Comparación Con Compuestos Similares

PF-03814735 es similar a otros inhibidores de la quinasa Aurora, como:

AZD1152-HQPA: Un inhibidor selectivo de la quinasa Aurora B que también inhibe la proliferación celular e induce la poliploidía.

This compound es único en su inhibición reversible de las quinasas Aurora1 y Aurora2, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Propiedades

IUPAC Name |

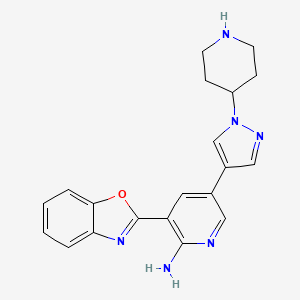

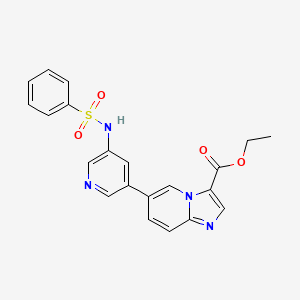

N-[2-[(1R,8S)-4-[[4-(cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl]-2-oxoethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F3N6O2/c1-12(33)27-11-20(34)32-18-7-8-19(32)16-9-14(5-6-15(16)18)30-22-28-10-17(23(24,25)26)21(31-22)29-13-3-2-4-13/h5-6,9-10,13,18-19H,2-4,7-8,11H2,1H3,(H,27,33)(H2,28,29,30,31)/t18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYNGWLOYLRZLK-RBUKOAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1C2CCC1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCC(=O)N1[C@H]2CC[C@@H]1C3=C2C=CC(=C3)NC4=NC=C(C(=N4)NC5CCC5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025621 | |

| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942487-16-3 | |

| Record name | PF-03814735 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942487163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-03814735 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13059 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2-((1S,4R)-6-((4-(Cyclobutylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)-2-oxoethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-03814735 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V5T4O5758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

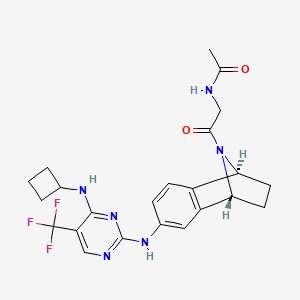

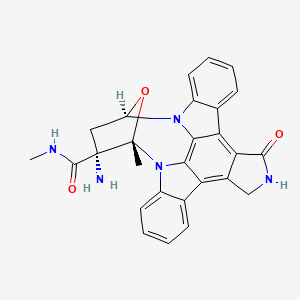

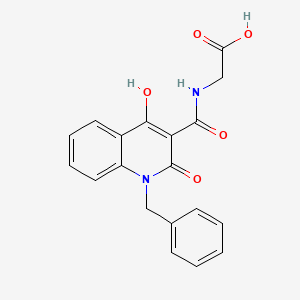

![N-[(2R,4S,5S,7R)-17-hydroxy-5-methoxy-7-methyl-19-oxo-30-oxa-1,8,18-triazaoctacyclo[13.12.2.12,7.08,29.09,14.016,20.021,28.022,27]triaconta-9,11,13,15,20,22,24,26,28-nonaen-4-yl]-N-methylbenzamide](/img/structure/B612020.png)

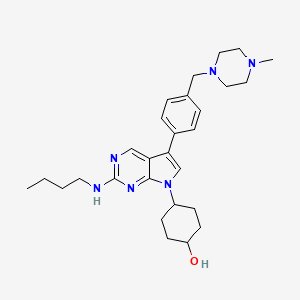

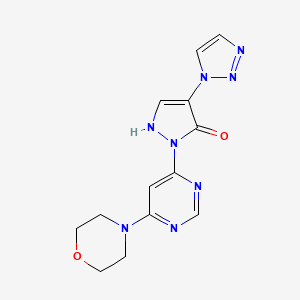

![N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide](/img/structure/B612035.png)